molecular formula C16H16N2O6 B15211798 N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide

Cat. No.: B15211798
M. Wt: 332.31 g/mol
InChI Key: QEFQNLSWCKDPGF-ZZXKWVIFSA-N
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Description

N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is a synthetic organic compound that features a benzamide core with a nitrofuran moiety and a dihydroxypropyl group. Compounds with such structures are often investigated for their potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: This can be achieved by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Nitrofuran Moiety: The nitrofuran group can be introduced via a Heck reaction, where a vinyl group is coupled with a nitrofuran derivative.

    Attachment of the Dihydroxypropyl Group: This step might involve the reaction of the benzamide with a dihydroxypropyl halide under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrofuran moiety can be reduced to an amine.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Potential anticancer agent due to its ability to interfere with cellular processes.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide likely involves interaction with cellular targets such as enzymes or DNA. The nitrofuran moiety is known to generate reactive oxygen species, leading to oxidative stress in cells. The dihydroxypropyl group may enhance solubility and cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydroxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide: can be compared with other nitrofuran derivatives like nitrofurantoin and furazolidone.

    Benzamide Derivatives: Compounds like metoclopramide and sulpiride.

Uniqueness

    Structural Features: The combination of a nitrofuran moiety with a dihydroxypropyl group is unique and may confer distinct biological activities.

    Biological Activity: The specific arrangement of functional groups may result in unique interactions with biological targets.

Properties

Molecular Formula

C16H16N2O6

Molecular Weight

332.31 g/mol

IUPAC Name

N-(2,3-dihydroxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide

InChI

InChI=1S/C16H16N2O6/c19-10-13(20)9-17-16(21)12-4-1-11(2-5-12)3-6-14-7-8-15(24-14)18(22)23/h1-8,13,19-20H,9-10H2,(H,17,21)/b6-3+

InChI Key

QEFQNLSWCKDPGF-ZZXKWVIFSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(CO)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC=C(O2)[N+](=O)[O-])C(=O)NCC(CO)O

Origin of Product

United States

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